N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-14-7-10-17(11-19(14)25)27-21(31)13-29-24(32)23-18(22(28-29)16-8-9-16)12-26-30(23)20-6-4-3-5-15(20)2/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRRGLDZYHYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance its pharmacological properties.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazolo derivatives have shown promise as inhibitors of cancer cell proliferation. The specific compound under discussion may inhibit key kinases involved in cancer pathways, potentially leading to reduced tumor growth.
- Enzymatic Inhibition : The compound might act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. This aspect is particularly relevant in the context of drug design for conditions such as cancer and other proliferative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- FLT3 Inhibition in AML : A study demonstrated that compounds with structural similarities to this compound effectively inhibited FLT3 mutations prevalent in acute myeloid leukemia (AML), leading to significant reductions in cell viability and increased apoptosis rates .
- CDK Inhibition : Another investigation focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The results indicated a strong correlation between CDK inhibition and reduced proliferation rates in various cancer cell lines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds featuring the pyrazolo[3,4-d]pyridazine moiety exhibit notable antimicrobial activity. For instance, similar derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest that modifications in the structure can enhance antimicrobial potency, with IC50 values reported in the range of 1.35 to 2.18 μM for related analogs.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, docking studies have indicated potential binding interactions with key enzymes such as protein kinases that regulate cell division and apoptosis.
Antitubercular Activity
A study focused on various substituted pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising results against Mycobacterium tuberculosis. Compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide were found to exhibit significant antitubercular activity, indicating the potential for further exploration in this area.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for the compound, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo-pyridine/pyridazine acetamides. Key structural analogues and their comparative features are outlined below:
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogues with electron-withdrawing groups (e.g., nitro ) exhibit higher thermal stability (mp >230°C) compared to electron-donating groups (e.g., methoxy , mp ~210°C).
- IR Spectroscopy: All compounds show strong C=O stretches (1668–1730 cm⁻¹), with slight shifts depending on adjacent substituents.
- Solubility : The o-tolyl and cyclopropyl groups in the target compound likely increase lipophilicity, reducing aqueous solubility relative to polar analogues like the methoxy derivative .
Research Findings and Limitations
- Gaps in Data: No biological activity or pharmacokinetic data are available for the target compound, limiting direct functional comparisons.
- Contradictions : Evidence suggests electron-withdrawing groups (e.g., nitro) improve thermal stability but reduce solubility, whereas the target compound’s balance of lipophilic groups may optimize both stability and bioavailability .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., o-tolyl group orientation) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for in vitro studies) .
Advanced Method : Couple HPLC with mass spectrometry (HPLC-MS) to identify low-abundance byproducts (e.g., dechlorinated derivatives) .
What strategies are effective for resolving contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) to ensure consistent compound dissolution .
- Assay interference : Validate target specificity via counter-screens (e.g., kinase panel assays to rule off-target effects) .
- Structural analogs : Compare activity with derivatives (e.g., substituting cyclopropyl with isopropyl) to isolate pharmacophore contributions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced Research Focus
- Core modifications : Synthesize analogs with variations in the pyridazinone ring (e.g., replacing oxygen with sulfur) to evaluate metabolic stability .
- Substituent screening : Test halogenated aryl groups (e.g., 4-fluorophenyl vs. 3-chloro-4-methylphenyl) for potency against kinase targets .
- Data-driven modeling : Apply QSAR (quantitative SAR) using descriptors like logP and topological polar surface area to predict bioavailability .
What in vitro assays are most suitable for evaluating its mechanism of action?
Q. Basic Research Focus
- Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) quantify inhibition of ATP-binding targets .
- Cell viability : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) assess antiproliferative effects at 10–100 µM doses .
Advanced Method : Use CRISPR-Cas9-engineered cell lines to knock out suspected targets (e.g., PI3K/AKT pathway genes) and validate specificity .
How should researchers address solubility challenges during formulation for in vivo studies?
Q. Advanced Research Focus
- Co-solvent systems : Combine PEG-400 and saline (70:30 ratio) to enhance aqueous solubility while minimizing toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to improve bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size ≤200 nm) for sustained release in pharmacokinetic studies .
What analytical techniques are critical for stability studies under varying storage conditions?
Q. Basic Research Focus
- Forced degradation : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks, then analyze via HPLC for degradation products (e.g., oxidation at the cyclopropane ring) .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
How can computational tools guide the optimization of this compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2 model) and plasma protein binding .
- MD simulations : Analyze conformational flexibility of the pyridazinone core to optimize target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
